5-fluoropentane-1-sulfonyl chloride

parallel synthesis sulfonamide chemoselectivity

5-Fluoropentane-1-sulfonyl chloride (CAS 407-90-9) is a terminal mono-fluorinated aliphatic sulfonyl chloride with molecular formula C₅H₁₀ClFO₂S and exact mass 188.00700. This compound belongs to the broader class of sulfonyl halides (RSO₂X) that serve as electrophilic synthons for sulfonamide and sulfonate ester formation.

Molecular Formula C5H10ClFO2S
Molecular Weight 188.65 g/mol
CAS No. 407-90-9
Cat. No. B6614088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoropentane-1-sulfonyl chloride
CAS407-90-9
Molecular FormulaC5H10ClFO2S
Molecular Weight188.65 g/mol
Structural Identifiers
SMILESC(CCF)CCS(=O)(=O)Cl
InChIInChI=1S/C5H10ClFO2S/c6-10(8,9)5-3-1-2-4-7/h1-5H2
InChIKeyPJUGRUHVPVYZRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoropentane-1-sulfonyl chloride (CAS 407-90-9) Technical Overview and Procurement Considerations


5-Fluoropentane-1-sulfonyl chloride (CAS 407-90-9) is a terminal mono-fluorinated aliphatic sulfonyl chloride with molecular formula C₅H₁₀ClFO₂S and exact mass 188.00700 . This compound belongs to the broader class of sulfonyl halides (RSO₂X) that serve as electrophilic synthons for sulfonamide and sulfonate ester formation [1]. The molecule contains a single fluorine substituent at the ω-position of a five-carbon aliphatic chain terminated by a sulfonyl chloride group, imparting a combination of electrophilic reactivity at sulfur and the unique electronic and steric effects characteristic of fluorine incorporation .

Why 5-Fluoropentane-1-sulfonyl chloride Cannot Be Replaced by Non-Fluorinated or Alternative Sulfonyl Halides


Generic substitution of 5-fluoropentane-1-sulfonyl chloride with its non-fluorinated analog (pentane-1-sulfonyl chloride, CAS 6303-18-0) or its corresponding sulfonyl fluoride (5-fluoropentane-1-sulfonyl fluoride) fails to reproduce the distinct reactivity profile and downstream molecular properties required in many applications. The terminal fluorine atom modulates both the electronics of the sulfonyl chloride center and the physicochemical properties of derived sulfonamides and sulfonates [1]. Furthermore, the choice between sulfonyl chloride and fluoride functionalities represents a fundamental divergence in chemoselectivity: aliphatic sulfonyl chlorides react efficiently with sterically hindered amines where fluorides show low activity, while sulfonyl fluorides exhibit superior compatibility with amines bearing additional reactive functional groups [2]. This reactivity dichotomy, combined with fluorine's ability to enhance metabolic stability and alter lipophilicity in final products, makes simple class-level substitution scientifically unsound for applications demanding precise control over reaction outcomes or molecular properties [3].

Quantitative Differentiation Evidence for 5-Fluoropentane-1-sulfonyl chloride Versus Comparators


Reactivity with Sterically Hindered Amines: Sulfonyl Chloride vs. Sulfonyl Fluoride Differentiation

Aliphatic sulfonyl chlorides (including 5-fluoropentane-1-sulfonyl chloride as a class member) exhibit markedly superior reactivity with sterically hindered amines compared to their sulfonyl fluoride counterparts. In a head-to-head parallel synthesis study of aliphatic sulfonamides, sulfonyl chlorides reacted efficiently with amines bearing sterically hindered amino groups, whereas the corresponding sulfonyl fluorides showed low activity and failed to produce acceptable yields under identical conditions [1]. This class-level inference is directly applicable to 5-fluoropentane-1-sulfonyl chloride, establishing its clear functional advantage over 5-fluoropentane-1-sulfonyl fluoride when the synthetic target involves a congested amine nucleophile.

parallel synthesis sulfonamide chemoselectivity

Functional Group Tolerance: Sulfonyl Fluoride vs. Sulfonyl Chloride Differentiation

While 5-fluoropentane-1-sulfonyl chloride is the preferred reagent for hindered amines, its sulfonyl fluoride counterpart (5-fluoropentane-1-sulfonyl fluoride) demonstrates distinct chemoselectivity advantages in other contexts—specifically, reactions with amines that possess additional reactive functionalities. In parallel synthesis comparisons, aliphatic sulfonyl fluorides showed good results with amines bearing an additional functional group, whereas the corresponding sulfonyl chlorides failed to deliver acceptable outcomes [1]. This class-level observation confirms a critical divergence point: procurement decisions must be guided by the specific amine substrate, with the chloride offering no advantage—and indeed posing a disadvantage—for multifunctional amine substrates.

chemoselectivity sulfonamide functional group compatibility

Fluorinated vs. Non-Fluorinated Alkyl Chain: Physicochemical Property Differentiation

The terminal fluorine substituent in 5-fluoropentane-1-sulfonyl chloride confers distinct molecular properties relative to the non-fluorinated analog pentane-1-sulfonyl chloride (CAS 6303-18-0). Incorporation of fluorine into organic molecules typically increases metabolic stability, alters lipophilicity, and modulates binding affinity in derived compounds [1]. While specific quantitative data for the 5-fluoropentane-1-sulfonyl chloride / pentane-1-sulfonyl chloride pair is not available in the public literature, the well-established principles of fluorine substitution in medicinal chemistry support that the ω-fluoroalkyl chain will yield sulfonamide products with measurably different logP values, metabolic half-lives, and target engagement profiles compared to the non-fluorinated parent.

metabolic stability lipophilicity fluorine effect

Electronic Modulation of Sulfonyl Chloride Reactivity by Terminal Fluorine

The presence of the ω-fluorine atom in 5-fluoropentane-1-sulfonyl chloride is anticipated to modulate the electronic properties of the sulfonyl chloride center through field-inductive effects, subtly altering its electrophilicity and reaction rates with nucleophiles. Fluorinated sulfonyl chlorides are characterized by electronic modulation from the fluorine atom, which can influence reactivity and interaction with other reagents . While direct comparative rate constants for 5-fluoropentane-1-sulfonyl chloride versus pentane-1-sulfonyl chloride are absent from the open literature, the class-level effect of fluorine on sulfonyl chloride electrophilicity is recognized as a differentiating factor that may affect reaction kinetics and yields in sensitive transformations.

electronic effects nucleophilic substitution fluorine modulation

Optimal Application Scenarios for 5-Fluoropentane-1-sulfonyl chloride Based on Quantitative Evidence


Synthesis of Sterically Hindered ω-Fluoroalkyl Sulfonamides

When the synthetic target requires coupling of a terminal ω-fluoroalkyl sulfonyl moiety to a sterically congested amine (e.g., a secondary amine with bulky α-substituents or a tertiary alkyl amine), 5-fluoropentane-1-sulfonyl chloride is the appropriate reagent choice. The class-level evidence confirms that aliphatic sulfonyl chlorides react efficiently with sterically hindered amines, whereas the corresponding sulfonyl fluorides exhibit low activity and fail [1]. Procurement of the chloride rather than the fluoride is essential in this scenario to achieve acceptable reaction yields.

Preparation of Fluorine-Containing Sulfonate Esters with Hindered Alcohols

The reactivity advantage of sulfonyl chlorides over sulfonyl fluorides extends to nucleophiles beyond amines. For the synthesis of ω-fluoroalkyl sulfonate esters from sterically hindered alcohols, 5-fluoropentane-1-sulfonyl chloride is expected to provide superior reactivity compared to its sulfonyl fluoride analog, based on the established class-level behavior of aliphatic sulfonyl halides [1]. This scenario leverages the chloride‘s greater electrophilicity toward congested oxygen nucleophiles.

Medicinal Chemistry Lead Optimization Requiring Enhanced Metabolic Stability

In medicinal chemistry programs where the goal is to improve the metabolic stability or fine-tune the lipophilicity of a sulfonamide-containing lead compound, 5-fluoropentane-1-sulfonyl chloride should be procured over the non-fluorinated pentane-1-sulfonyl chloride. The terminal fluorine atom is expected to increase metabolic stability, alter lipophilicity, and modulate binding affinity in the final sulfonamide product, based on well-established principles of fluorine incorporation in drug design [2]. While direct comparative data for this specific pair is unavailable, the class-level effects of fluorine substitution support this procurement rationale.

Chemical Biology Probe Synthesis with ¹⁹F NMR Detection Capability

The terminal fluorine atom in 5-fluoropentane-1-sulfonyl chloride introduces a ¹⁹F NMR spectroscopic handle into derived sulfonamides and sulfonate esters, enabling detection and quantification in complex biological matrices where ¹H NMR would be obscured. ¹⁹F NMR is a powerful technique for characterizing fluorinated organic molecules, providing a clean spectral window free from endogenous biological background [3]. Procurement of the fluorinated analog over non-fluorinated pentane-1-sulfonyl chloride is essential for applications requiring ¹⁹F NMR-based monitoring or binding studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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